Cas no 2599-73-7 (Methyl,(3-fluorophenyl)-)

Methyl,(3-fluorophenyl)- structure
Methyl,(3-fluorophenyl)- structure
Product Name:Methyl,(3-fluorophenyl)-
CAS No:2599-73-7
MF:C7H7F
MW:110.128885507584
CID:272747
PubChem ID:9606
Update Time:2025-04-19

Methyl,(3-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methyl,(3-fluorophenyl)-
    • 1-fluoro-3-methylbenzene
    • 3-Fluorobenzyl
    • 3-Fluorobenzyl radical
    • Benzyl,m-fluoro- (6CI,7CI,8CI)
    • m-Fluorobenzyl
    • m-Fluorobenzyl radical
    • InChI=1/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H
    • EN300-19503
    • MFCD00000339
    • EC 206-524-8
    • NS00005603
    • AKOS000119943
    • 1-Fluoro-3-methyl-benzene
    • meta-Fluorotoluene
    • Benzene, 1-fluoro-3-methyl-
    • Z104474044
    • 3-(METHOXYCARBONYL)-1,2,2-TRIMETHYLCYCLOPENTANE-1-CARBOXYLICACID
    • 3-Fluorotoluene
    • 1-Methyl-3-fluorobenzene
    • Q27277748
    • 2599-73-7
    • EINECS 206-524-8
    • CHEMBL345698
    • NSC8860
    • SCHEMBL11881
    • NSC-8860
    • 352-70-5
    • A822704
    • M-FLUOROTOLUENE
    • AM86893
    • DTXSID2059855
    • J-504630
    • F72W445DQ0
    • BDBM50008564
    • F0040
    • M-FLUOROTOLUENE [MI]
    • 3-Fluorotoluene, 99%
    • UNII-F72W445DQ0
    • FT-0628938
    • PS-11961
    • F0001-1021
    • 1-fluoranyl-3-methyl-benzene
    • Toluene, m-fluoro-
    • m-Fluorotoluene [UN2388] [Flammable liquid]
    • NSC 8860
    • Inchi: 1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3
    • InChI Key: BTQZKHUEUDPRST-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 110.05321
  • Monoisotopic Mass: 110.053178385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 70.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
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